3-Hydroxy-4-methylisobenzofuran-1(3H)-one
CAS No.:
Cat. No.: VC17254295
Molecular Formula: C9H8O3
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8O3 |
---|---|
Molecular Weight | 164.16 g/mol |
IUPAC Name | 3-hydroxy-4-methyl-3H-2-benzofuran-1-one |
Standard InChI | InChI=1S/C9H8O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4,9,11H,1H3 |
Standard InChI Key | VZQKIRKYBKMSAZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(OC(=O)C2=CC=C1)O |
Introduction
3-Hydroxy-4-methylisobenzofuran-1(3H)-one is a heterocyclic organic compound with the molecular formula C10H8O3. It is a derivative of isobenzofuran, featuring a hydroxyl group at the 3-position and a methyl group at the 4-position. This compound is of interest in organic chemistry due to its unique structural properties and potential applications in synthesis and medicinal chemistry.
Applications and Research Findings
While specific research on 3-Hydroxy-4-methylisobenzofuran-1(3H)-one is limited, compounds with similar structures have shown potential in organic synthesis and medicinal chemistry. For example, isobenzofuran derivatives are used in asymmetric synthesis to produce chiral compounds, which are crucial in pharmaceutical applications. Additionally, some isobenzofuran derivatives exhibit biological activities such as anti-inflammatory and antioxidant effects, suggesting potential therapeutic uses.
Biological Activities
Although direct biological activity data for 3-Hydroxy-4-methylisobenzofuran-1(3H)-one is scarce, related compounds have demonstrated promising biological properties. These include potential anti-inflammatory and antioxidant effects, which could contribute to therapeutic applications in diseases like cancer and inflammation. Further research is needed to fully explore the biological potential of this specific compound.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume